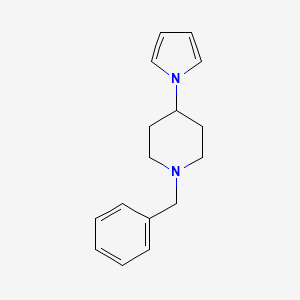

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

描述

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a pyrrole ring at the 4-position of the piperidine scaffold. The pyrrole substituent distinguishes it from well-known AChE inhibitors like donepezil, which instead bears a 5,6-dimethoxyindanone group at the 4-position . Its synthesis typically involves coupling reactions, as seen in related piperidine derivatives .

属性

IUPAC Name |

1-benzyl-4-pyrrol-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFZLANTXURKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 1-苄基-4-吡咯-1-基-哌啶可以通过多种合成路线合成。一种常见的方法是将 1-苄基哌啶与吡咯在特定条件下反应。该反应通常需要催化剂,并在二氯甲烷等有机溶剂中进行。 反应条件(包括温度和时间)经过优化,以实现高产率和高纯度的产物 .

工业生产方法: 1-苄基-4-吡咯-1-基-哌啶的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成。该过程被放大以满足生产需求,确保产品质量和产率的一致性。 先进技术(如连续流动反应器)可以用来提高效率并降低生产成本 .

化学反应分析

反应类型: 1-苄基-4-吡咯-1-基-哌啶会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 在碱存在下,卤化物或胺等亲核试剂.

主要产物:

氧化: 形成相应的酮或羧酸。

还原: 形成相应的胺或醇。

取代: 形成取代的哌啶衍生物.

科学研究应用

1-苄基-4-吡咯-1-基-哌啶在科学研究中具有多种应用,包括:

化学: 用作合成复杂有机分子的构建块。

生物学: 探索其作为受体结合研究中配体的潜力。

医药: 探索其潜在的治疗效果,包括镇痛和抗炎特性。

工业: 用于开发新型材料和化学中间体.

作用机制

1-苄基-4-吡咯-1-基-哌啶的作用机制涉及其与特定分子靶标的相互作用。该化合物与受体或酶结合,调节其活性,从而产生各种生物效应。 确切的途径和靶标取决于具体的应用和正在研究的生物系统 .

类似化合物:

1-苄基-4-哌啶酮: 结构类似,但缺少吡咯环。

4-苄基哌啶: 结构类似,但缺少吡咯环。

1-苄基-4-甲基哌啶: 结构类似,用甲基取代了吡咯环.

独特性: 1-苄基-4-吡咯-1-基-哌啶由于同时存在苄基和吡咯基团而独一无二,这使其具有独特的化学和生物特性。 这些官能团的组合增强了其作为药物发现和其他科学应用中通用支架的潜力 .

相似化合物的比较

Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine)

- Key Differences: Donepezil’s 4-position substituent is a rigid, planar indanone group with methoxy substituents, enabling strong interactions with the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) .

- Activity: Donepezil exhibits nanomolar AChE inhibition (IC₅₀ ~6 nM), whereas pyrrole-containing derivatives like 1-benzyl-4-(1H-pyrrol-1-yl)piperidine are less potent due to reduced hydrophobic and π-π interactions .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

- Key Differences: This compound features a flexible benzoylaminoethyl chain at the 4-position, allowing conformational adaptability for binding to AChE’s gorge .

- Activity: The benzoylaminoethyl derivative shows moderate AChE inhibition (IC₅₀ ~100 nM), outperforming pyrrole-substituted analogs but remaining less potent than donepezil .

Sigma Receptor Ligands

1-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H–furo[3,4-c]pyrazole-4,4′-piperidine]

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight | AChE IC₅₀ (nM) | Sig-1R Affinity (nM) |

|---|---|---|---|---|

| This compound | 2.8 | 254.34 | >1000 | Not reported |

| Donepezil | 4.1 | 379.49 | 6 | Low |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 3.5 | 337.44 | 100 | Not reported |

| 1-Benzyl-6-methoxy-spiro derivative | 3.9 | 350.42 | N/A | 0.5 |

*Predicted using fragment-based methods.

- Its smaller molecular weight (254.34 vs. 379.49 for donepezil) may facilitate blood-brain barrier penetration but at the cost of reduced target engagement .

Research Findings and Implications

- Off-Target Potential: Pyrrole-containing piperidines may exhibit activity at sigma receptors or other CNS targets, warranting further investigation .

- Drug Design : Hybridizing the pyrrole moiety with aromatic or hydrogen-bonding groups (e.g., methoxy or benzoyl) could balance solubility and potency .

生物活性

1-benzyl-4-(1H-pyrrol-1-yl)piperidine, a compound featuring a piperidine ring substituted with a pyrrole and benzyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its heterocyclic components, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as a ligand for dopamine and serotonin receptors, which are crucial in mood regulation and neurological function.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways associated with mood disorders.

- Serotonin Receptor Interaction: Its interaction with serotonin receptors may contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity: Studies suggest that the compound may possess antidepressant-like properties in animal models, likely due to its modulation of neurotransmitter systems.

- Neuroprotective Effects: Preliminary findings indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This was accompanied by increased levels of serotonin and norepinephrine in the brain .

Study 2: Neuroprotective Properties

A recent investigation explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine derivative | Moderate antidepressant activity |

| 4-(2-Methylpyrrol-1-yl)piperidine | Pyrrole-substituted | Neuroprotective effects |

| 4-(3-Fluorophenyl)piperidine | Fluorinated derivative | Anxiolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。